7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Medicinal Chemistry Lead Optimization SAR Studies

7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1150617-74-5; molecular formula C₇H₆N₄O₂; molecular weight 178.15 g/mol) is a heterocyclic research compound belonging to the triazolopyridine class, characterized by a [1,2,4]triazolo[1,5-a]pyridine core substituted with a methyl group at the 7-position and a nitro group at the 8-position. The [1,2,4]triazolo[1,5-a]pyridine scaffold is widely recognized in medicinal chemistry as a privileged structure due to its hydrogen-bonding capacity and demonstrated activity across kinase inhibition, RORγt inverse agonism, and AhR agonism pathways.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 1150617-74-5
Cat. No. B3214684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
CAS1150617-74-5
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC=NN2C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H6N4O2/c1-5-2-3-10-7(8-4-9-10)6(5)11(12)13/h2-4H,1H3
InChIKeyBIERYCGFWLIBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1150617-74-5) Procurement Guide: Compound Identity and Core Specifications


7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1150617-74-5; molecular formula C₇H₆N₄O₂; molecular weight 178.15 g/mol) is a heterocyclic research compound belonging to the triazolopyridine class, characterized by a [1,2,4]triazolo[1,5-a]pyridine core substituted with a methyl group at the 7-position and a nitro group at the 8-position . The [1,2,4]triazolo[1,5-a]pyridine scaffold is widely recognized in medicinal chemistry as a privileged structure due to its hydrogen-bonding capacity and demonstrated activity across kinase inhibition, RORγt inverse agonism, and AhR agonism pathways [1].

Why 7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Interchanged with In-Class Analogs: SAR Considerations for Procurement


Within the triazolopyridine class, minor structural variations profoundly alter biological target engagement and physicochemical properties. The [1,2,4]triazolo[1,5-a]pyridine core can be substituted at multiple positions, and the presence or absence of a nitro group significantly impacts both reactivity and potential biological activity profiles [1]. For example, 7-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 4999-42-2, no nitro group; MW 133.15) , the [4,3-a] regioisomer 7-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1150617-72-3; identical MW but different ring fusion) [2], and 8-nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS 31040-18-3, no 7-methyl) [3] all exhibit different physicochemical and potential biological properties. Therefore, procurement decisions for structure-activity relationship (SAR) studies or chemical derivatization must be compound-specific, as generic class substitution introduces uncontrolled variables that compromise experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for 7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine Procurement Decisions


Molecular Weight and Calculated LogP Differentiation from Non-Nitrated Analogs

The target compound 7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine possesses a molecular weight of 178.15 g/mol, which is approximately 45 g/mol higher than its non-nitrated analog 7-methyl-[1,2,4]triazolo[1,5-a]pyridine (MW 133.15 g/mol) . This mass difference is attributable solely to the 8-nitro substitution. Additionally, the target compound has a calculated XLogP3 of 0.9, representing a significant polarity shift compared to analogs lacking the nitro group .

Medicinal Chemistry Lead Optimization SAR Studies

Regioisomeric Purity and Structural Specificity: [1,5-a] vs. [4,3-a] Ring Fusion

The target compound exists as a specific regioisomer: 7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine. A distinct regioisomer, 7-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1150617-72-3), has the identical molecular formula and substituents but differs in the ring fusion geometry [1]. This isomeric distinction is critical because the [1,5-a] and [4,3-a] ring systems can present different hydrogen-bonding geometries and π-stacking capabilities to biological targets, potentially leading to divergent biological activities [2].

Chemical Synthesis Structural Biology Biochemical Assays

Nitro Group as a Synthetic Handle for Derivatization

The 8-nitro group of 7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a versatile functional group that can be selectively reduced to an amino group (-NH₂) under standard conditions (e.g., H₂/Pd-C or sodium dithionite) [1]. This conversion yields 7-methyl-8-amino-[1,2,4]triazolo[1,5-a]pyridine, which can then undergo further derivatization (e.g., amide coupling, reductive amination) . In contrast, the non-nitrated analog 7-methyl-[1,2,4]triazolo[1,5-a]pyridine lacks this synthetic handle, limiting its utility as a diversification point.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Class-Level Potential for RORγt Inverse Agonism and Kinase Inhibition

While no direct biological data was found for the specific compound 7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine, its core scaffold is a validated pharmacophore for several high-value targets. A closely related derivative, 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (compound 5a), exhibited potent RORγt inverse agonist activity with an IC₅₀ of <100 nM and demonstrated dose-dependent inhibition of IL-17A production in a human whole-blood assay [1]. Furthermore, the [1,2,4]triazolo[1,5-a]pyridine core has yielded potent VEGFR2 kinase inhibitors, such as compound 13d, which displayed slow dissociation kinetics and in vivo anti-tumor efficacy in DU145 and A549 xenograft models [2].

Immunology Oncology Drug Discovery

Validated Research and Procurement Applications for 7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine


Medicinal Chemistry: Building Block for Kinase Inhibitor and RORγt Inverse Agonist SAR Libraries

Researchers engaged in optimizing kinase inhibitors (e.g., VEGFR2, JAK, PI3Kγ) or RORγt inverse agonists should prioritize this compound as a versatile building block. Its 7-methyl-8-nitro substitution pattern allows for modular derivatization, including reduction of the nitro group to an amine for subsequent functionalization [1]. The core scaffold is directly linked to known potent inhibitors, such as the VEGFR2 inhibitor 13d [2] and the RORγt inverse agonist 5a [3], providing a rational starting point for SAR exploration.

Synthetic Methodology Development: Model Substrate for Nitroarene Reduction and Heterocycle Functionalization

This compound serves as an ideal model substrate for developing or optimizing novel synthetic methodologies. The 8-nitro group can undergo reduction under various conditions (catalytic hydrogenation, transfer hydrogenation, or metal-free reduction) to yield the corresponding amine [1]. The fused triazolopyridine system is robust enough to withstand diverse reaction conditions, making it a reliable standard for benchmarking new catalysts or reaction protocols.

Physicochemical Property Studies: Calibration Standard for Lipophilicity and Chromatographic Retention

With its well-defined molecular weight (178.15 g/mol) and calculated lipophilicity (XLogP3 = 0.9), this compound is suitable for use as a calibration standard in chromatographic method development (HPLC, UPLC) and for studying the impact of the nitro group on lipophilicity and retention time [2]. It can be compared directly with its non-nitrated analog 7-methyl-[1,2,4]triazolo[1,5-a]pyridine (XLogP3 ~1.5) to quantify the polarity shift imparted by the nitro substituent [3].

Quote Request

Request a Quote for 7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.